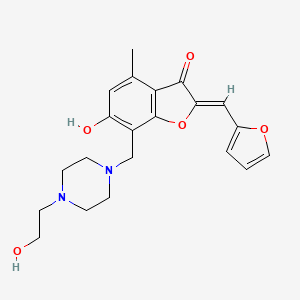

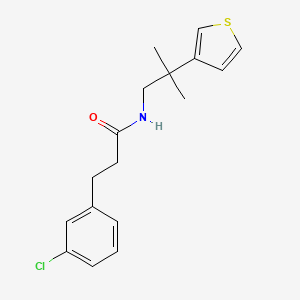

3-(3-chlorophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(3-chlorophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide" is a chemical entity that appears to be related to a class of compounds that have been synthesized for various purposes, including medicinal chemistry and materials science. Although the exact compound is not directly mentioned in the provided papers, similar compounds with chlorophenyl and propanamide groups have been synthesized and studied for their properties and potential applications.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reaction sequences. For instance, the synthesis of a diphenylpropylamine NMDA receptor antagonist involved a three-step reaction sequence starting from a difluorobenzophenone and included a catalytic tritiation step . Similarly, the synthesis of N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide was achieved through a reaction between 2-(3-chlorophenyl)ethan-1-amine and an acyl chloride with high yield . These methods suggest that the synthesis of the compound would likely involve amine reactions and possibly acylation steps.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques. For example, the structure of a Michael reaction product was determined by X-ray analysis , and the structure of N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was characterized via NMR, UV, IR, and mass spectral data . These techniques would be applicable for analyzing the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in various studies. For instance, the Michael reaction of a chlorophenyl compound with an amino-thioxopropanamide under basic conditions led to a mixture of products . Another study reported the synthesis of various compounds through reactions of a chlorophenyl oxiranyl compound with different nucleophiles . These studies indicate that chlorophenyl propanamides can participate in a range of chemical reactions, which would be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized in several studies. For example, the growth and characterization of N-(2-Chlorophenyl)-(1-Propanamide) involved UV-Vis, IR, NMR, and XRD techniques, and the material exhibited nonlinear optical properties . The dielectric and optical properties of a similar crystal were studied, revealing information about its optical transmission, band gap, and laser damage threshold . These findings suggest that the compound may also possess interesting optical and electronic properties.

Scientific Research Applications

Synthesis and Antimicrobial Properties

The synthesis of arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment has been demonstrated, with these compounds undergoing copper catalytic anionarylation. This process yields compounds that are tested for their antibacterial and antifungal activities. Such research showcases the compound's relevance in developing new antimicrobial agents (Baranovskyi et al., 2018).

Polymerization and Material Properties

Electrochemical polymerization of terthiophene derivatives, including those substituted with aryl groups like 3-(3-chlorophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide, leads to the formation of polymers with varied properties influenced by the substituents. These properties include solubility in chlorinated organic solvents and the impact of inductive effects from the substituents, contributing to the understanding of material properties at the molecular level (Visy et al., 1994).

Herbicide Transformation and Environmental Impact

The interaction of certain herbicides in the soil can result in the transformation to unexpected residues. Studies on propanil and related compounds demonstrate how chemical interactions in agricultural settings can lead to the formation of new molecules, impacting environmental safety and pesticide management practices (Bartha, 1969).

Antiviral Compound Synthesis

Research into the synthesis of compounds for antiviral evaluations has highlighted the potential of derivatives for preparation into various biologically active forms. This includes the synthesis of compounds like 3-[(4-Chlorophenyl) oxiranyl]thiophen-2-yl-propanone and their reactions with nucleophiles, showcasing the compound's versatility in medicinal chemistry (Sayed & Ali, 2007).

Anticonvulsant and Antimicrobial Studies

N-Benzyl-3-[(Chlorophenyl) Amino] propanamides have been prepared and found active in anticonvulsant tests, indicating the potential of such derivatives for use against generalized seizures. Additionally, these compounds showed promise in antimicrobial activity, further underscoring the chemical's utility in developing therapeutics (Idris et al., 2011).

properties

IUPAC Name |

3-(3-chlorophenyl)-N-(2-methyl-2-thiophen-3-ylpropyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNOS/c1-17(2,14-8-9-21-11-14)12-19-16(20)7-6-13-4-3-5-15(18)10-13/h3-5,8-11H,6-7,12H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPPPZIZENKJCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)CCC1=CC(=CC=C1)Cl)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-chlorophenyl)-N-(2-methyl-2-(thiophen-3-yl)propyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B3012532.png)

![5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3012534.png)

![Methyl 4-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzoate](/img/structure/B3012535.png)

![2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B3012536.png)

![4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B3012537.png)

![3-(5-chloro-2-methoxybenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B3012538.png)

![2-Chloro-N-(3-hydroxy-2-methylpropyl)-N-[(2-methoxy-4-methylphenyl)methyl]acetamide](/img/structure/B3012541.png)

![2-[(3-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol](/img/structure/B3012542.png)

![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B3012545.png)

amine](/img/structure/B3012546.png)